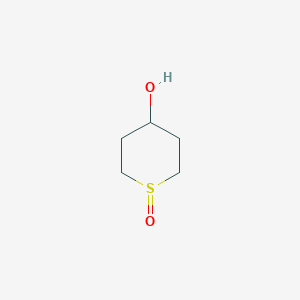

4-Hydroxy-1lambda4-thian-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxothian-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c6-5-1-3-8(7)4-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLZSKSUHKAOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89211-29-0 | |

| Record name | 4-hydroxy-1lambda4-thian-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 1λ4 Thian 1 One

Strategies for Thiane (B73995) Ring Construction

The assembly of the thiane ring is most commonly accomplished by forming its ketone analogue, tetrahydrothiopyran-4-one, which is then reduced to the desired 4-hydroxythiane intermediate.

Cyclization Reactions Incorporating a Sulfur Heteroatom

Intramolecular cyclization reactions are a cornerstone for the synthesis of the thiane framework. These methods typically involve the formation of two carbon-sulfur bonds from a linear precursor or a single carbon-sulfur or carbon-carbon bond from a partially cyclized intermediate.

A prominent method involves the Dieckmann condensation of diesters such as dimethyl 3,3'-thiodipropanoate, which, through a series of cyclization, chlorination, oxidation, and substitution reactions, can yield the thiopyrano[4,3-d]pyrimidine nucleus, demonstrating the utility of this precursor for building the thiane ring system. researchgate.net Another effective approach is the intramolecular S-conjugate addition of β'-thio-substituted-enones. This sequence can be performed as a one-pot process using rhodium catalysis to facilitate an initial alkyne hydroacylation, followed by the ring-closing conjugate addition to deliver the tetrahydrothiopyran-4-one core. researchgate.net

Phase-transfer catalysis has also been successfully employed for the diastereoselective synthesis of substituted tetrahydrothiopyran-4-ones, offering control over the stereochemistry of the resulting cyclic system. researchgate.net These ketone intermediates are readily converted to 4-hydroxythiane via standard reduction protocols, typically using reducing agents like sodium borohydride (B1222165).

| Method | Precursor(s) | Key Reagents/Catalysts | Intermediate |

| Dieckmann Condensation | Dimethyl 3,3'-thiodipropanoate | Base, Chlorinating agent | Thiopyrano[4,3-d]pyrimidine derivative |

| Hydroacylation / Conjugate Addition | β-tert-butylthio-substituted aldehydes, Alkynes | Rhodium catalyst | β'-Thio-substituted-enone |

| Phase-Transfer Catalysis | Divinyl ketone, Sulfide (B99878) source | Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) | 2,6-Diaryltetrahydrothiopyran-4-one |

Ring Transformations and Rearrangements Leading to the Thiane Framework

While direct cyclization is common, the thiane framework can also be accessed through ring transformations. The hetero-Diels-Alder reaction, a powerful tool for constructing six-membered heterocycles, represents a potential strategy. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition would involve reacting a conjugated diene with a dienophile containing a sulfur atom, such as a thiocarbonyl compound (R₂C=S), to form a dihydrothiopyran ring, which could then be reduced. wikipedia.org While less documented for this specific scaffold compared to oxygen- or nitrogen-containing rings, it remains a viable synthetic design. illinois.edu

Ring expansion reactions offer another pathway. For instance, the expansion of smaller sulfur-containing rings like five-membered tetrahydrothiophene (thiolane) derivatives could potentially yield the six-membered thiane system, although this is a less conventional approach. rsc.orgwikipedia.orgresearchgate.net

Selective Oxidation Pathways to 1λ4-Thian-1-one (Sulfoxide Formation)

The conversion of the 4-hydroxythiane precursor to 4-Hydroxy-1λ4-thian-1-one requires the selective oxidation of the sulfide to a sulfoxide (B87167). A significant challenge in this step is preventing over-oxidation to the corresponding sulfone. rsc.org The choice of oxidant and reaction conditions is therefore critical to maximize the yield of the desired sulfoxide.

Oxidation of Cyclic Sulfides to Cyclic Sulfoxides

The oxidation of sulfides is a fundamental transformation in organic synthesis. researchgate.net The mechanism generally involves the nucleophilic attack of the sulfur atom's lone pair on an electrophilic oxygen source. chemicalbook.com Careful control of stoichiometry and reaction conditions is essential to achieve high selectivity for the sulfoxide. researchgate.net

Stoichiometric Oxidation Reagents and Conditions

A wide array of stoichiometric oxidants has been developed for the selective conversion of sulfides to sulfoxides. Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice, often used in solvents like glacial acetic acid, which can facilitate the reaction while minimizing over-oxidation. rsc.org Other reliable reagents include sodium periodate (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA). Halogen-based reagents, such as sodium hypochlorite (NaOCl) and N-bromosuccinimide (NBS), have also been employed. chemicalbook.comijprajournal.com Oxone (potassium peroxymonosulfate) is another effective and widely used oxidant for this transformation. chemicalbook.com

| Oxidizing Agent | Typical Solvent(s) | General Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol | Room Temperature | "Green" oxidant, water is the only byproduct. rsc.org |

| Sodium Periodate (NaIO₄) | Methanol/Water | 0 °C to Room Temperature | Mild and selective, often used for sensitive substrates. |

| m-CPBA | Dichloromethane, Chloroform | 0 °C to Room Temperature | Highly effective but can lead to over-oxidation if not controlled. |

| Sodium Hypochlorite (NaOCl) | Acetonitrile/Water | Room Temperature | Inexpensive and effective, can be highly selective. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water, Acetonitrile | 0 °C to Room Temperature | Solid, stable, and versatile oxidant. chemicalbook.com |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile, Methylene (B1212753) Chloride | Room Temperature | Often used in catalytic amounts with a co-oxidant. |

Catalytic Oxidation Systems (e.g., Transition Metal Catalysis)

To improve efficiency and reduce waste, catalytic oxidation systems are frequently preferred. These systems typically use a robust terminal oxidant, such as hydrogen peroxide or molecular oxygen, in conjunction with a catalyst. researchgate.net Transition metals like titanium, vanadium, molybdenum, and tungsten have proven highly effective. researchgate.netnih.gov For example, titanium(IV) and hafnium(IV) aminotriphenolate complexes have been studied as catalysts in the presence of peroxides for sulfide oxidation. organic-chemistry.org Similarly, various phosphomolybdate hybrid catalysts have been developed for the selective oxidation of sulfides to either sulfoxides or sulfones by tuning the reaction conditions. researchgate.net

Beyond transition metals, metal-free catalytic systems have also been developed. A notable example involves using molecular bromine (Br₂) as a catalyst with sodium nitrite (NaNO₂) as a co-catalyst to activate molecular oxygen for the mild and selective oxidation of sulfides. researchgate.net

| Catalyst System | Oxidant | Typical Solvent(s) | General Conditions |

| Titanium(IV) or Hafnium(IV) complexes | Cumyl Hydroperoxide (CHP) | Dichloromethane | Room Temperature |

| Dendritic Phosphomolybdate Hybrids | Hydrogen Peroxide (H₂O₂) | Ethanol | 30-40 °C |

| Tungstate-functionalized Ionic Liquid | Molecular Oxygen (O₂) | Water | Room Temperature |

| Br₂ / NaNO₂ | Molecular Oxygen (O₂) | Acetonitrile / Water | Room Temperature |

Introduction of the 4-Hydroxyl Functionality onto the Thian-1-one Scaffold

The placement of a hydroxyl group at the C-4 position of the thian-1-one ring is a key synthetic challenge. This can be approached through direct oxidation of a C-H bond or by more nuanced stereoselective methods.

Direct Hydroxylation Reactions

Direct hydroxylation involves the activation of a C-H bond and the insertion of an oxygen atom. This is an attractive strategy due to its atom economy. Methods for such transformations often rely on powerful oxidizing agents or transition-metal catalysis. For a scaffold like thian-1-one, this approach would typically involve the direct conversion of a methylene group (CH₂) at the C-4 position into a secondary alcohol (CH-OH).

Catalytic systems, particularly those involving copper or iron, have been developed for the hydroxylation of C-H bonds using potent oxidants like molecular oxygen or hydrogen peroxide nih.govmdpi.com. The one-step direct hydroxylation of aromatic C-H bonds, for instance, has received significant attention mdpi.com. While these methods provide a framework, their application to a saturated heterocyclic system like thian-1-one would require careful optimization to control selectivity and prevent over-oxidation or side reactions at the sulfur atom.

Table 1: General Approaches for Direct C-H Hydroxylation

| Catalyst Type | Oxidant | General Applicability |

|---|---|---|

| Titanium Silicate (TS-1) | Hydrogen Peroxide | Aromatic and Aliphatic C-H bonds mdpi.com |

| Copper Complexes | Molecular Oxygen (O₂) | Directed C-H hydroxylations nih.gov |

Stereoselective Hydroxylation Approaches

Achieving stereocontrol during hydroxylation is crucial when chirality is a factor. Stereoselective approaches aim to control the orientation (axial vs. equatorial) of the incoming hydroxyl group relative to the thian-1-one ring. This can be accomplished by using substrate-directing groups or chiral reagents.

For cyclic systems, the existing ring conformation can influence the trajectory of the incoming reagent, often leading to a preferred diastereomer. For example, reduction of a corresponding ketone (thian-1-one-4-one) with stereoselective reducing agents like sodium borohydride or L-selectride could provide access to different stereoisomers of the 4-hydroxy product. Furthermore, advanced methods such as nickel-catalyzed hydroalkoxylation of dienes demonstrate how catalysis can achieve high regio- and enantioselectivity in C-O bond formation, principles that could be adapted to hydroxylation reactions acs.org.

Integrated Multi-step Synthetic Routes to 4-Hydroxy-1λ4-thian-1-one

Multi-step syntheses provide a reliable, albeit longer, pathway to target molecules by constructing the scaffold and introducing functional groups in a controlled sequence. A plausible multi-step route to 4-Hydroxy-1λ4-thian-1-one would likely begin with a precursor already containing the hydroxyl group or a group that can be readily converted to it.

A hypothetical but chemically sound sequence could start from tetrahydro-4H-thiopyran-4-one.

Reduction: Stereoselective reduction of the ketone at C-4 to introduce the hydroxyl group, yielding 4-hydroxythiane.

Oxidation: Subsequent oxidation of the sulfide to a sulfoxide. This step is critical as it creates the S=O bond and the chiral center at the sulfur atom.

This approach separates the formation of the C-O bond from the S=O bond, allowing for greater control over each transformation. The synthesis of related hydroxylated heterocyclic systems has been achieved through multi-step sequences starting from commercially available materials nih.gov.

Chiral Synthesis and Enantioselective Approaches to 4-Hydroxy-1λ4-thian-1-one

The sulfoxide group in 4-Hydroxy-1λ4-thian-1-one is a stereogenic center, meaning the molecule can exist as two enantiomers. illinois.edu The sulfur atom is tetrahedral, with the lone pair of electrons acting as the fourth substituent, and the barrier to inversion is high enough for the enantiomers to be stable at room temperature illinois.edu. Enantioselective synthesis aims to produce a single enantiomer.

Asymmetric Oxidation Methods for Chiral Sulfoxide Formation

One of the most common methods for producing enantiomerically enriched sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide. In this case, 4-hydroxythiane would be oxidized using a chiral oxidizing agent or a combination of a stoichiometric oxidant and a chiral metal catalyst.

Prominent methods include:

Kagan-Modena Oxidation: Utilizes a modified Sharpless reagent, typically a combination of titanium isopropoxide, diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide.

Vanadium-Based Catalysts: Chiral vanadium complexes in the presence of hydrogen peroxide have proven effective for the asymmetric oxidation of various sulfides.

These methods have been successfully applied to a wide range of sulfides, and their adaptation to 4-hydroxythiane would be a primary strategy for accessing enantiopure 4-Hydroxy-1λ4-thian-1-one.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are recoverable chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The classic approach for synthesizing chiral sulfoxides is the Andersen synthesis, which uses a sulfinate ester derived from a chiral alcohol.

The general process involves:

Reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters.

Separation of the diastereomers, typically by crystallization.

Nucleophilic displacement of the chiral auxiliary with an organometallic reagent (e.g., a Grignard reagent). This step proceeds with a predictable inversion of configuration at the sulfur atom, yielding an enantiomerically pure sulfoxide. illinois.edu

While this method is robust, its application to 4-Hydroxy-1λ4-thian-1-one would require a more complex, multi-step sequence to build the cyclic structure around the pre-formed chiral sulfoxide center. Chiral auxiliaries are frequently the method of choice in the early stages of drug development due to their reliability. wikipedia.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Class | Example | Typical Application |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations and aldol (B89426) reactions wikipedia.orgresearchgate.net |

| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Diels-Alder and alkylation reactions |

| Pseudoephedrine | Myers' Auxiliary | Asymmetric alkylation of enolates wikipedia.org |

Organocatalytic and Biocatalytic Pathways

The synthesis of 4-Hydroxy-1λ4-thian-1-one via organocatalytic and biocatalytic routes represents an area of growing interest, driven by the demand for greener and more selective chemical transformations. These approaches offer potential alternatives to traditional metal-based oxidation methods, often providing improved stereoselectivity and milder reaction conditions. However, specific applications of these methods to the synthesis of 4-Hydroxy-1λ4-thian-1-one are not yet widely documented in publicly available research. The following sections outline the general principles of these pathways as they apply to the oxidation of thioethers to sulfoxides, the core transformation required to produce the target compound from a 4-hydroxythiane precursor.

Organocatalytic Pathways

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the oxidation of thioethers to sulfoxides, various organocatalytic systems have been developed. A notable approach involves the use of chiral Brønsted acids to activate hydrogen peroxide (H₂O₂) for the enantioselective oxidation of sulfides. While specific studies on 4-hydroxythiane are limited, the general mechanism provides a framework for potential synthetic routes.

Peptide-based catalysts have also emerged as effective organocatalysts for enantioselective sulfoxidation. nih.gov Research has shown that certain peptides can mediate the oxidation of functionalized thioethers, with the presence of a hydrogen bond-donating moiety in the substrate being crucial for achieving high levels of enantioinduction. nih.gov This suggests that the hydroxyl group in a 4-hydroxythiane precursor could play a significant role in directing the stereochemical outcome of an organocatalytic oxidation.

The table below summarizes general findings for organocatalytic sulfoxidation of various thioethers, which could conceptually be applied to the synthesis of 4-Hydroxy-1λ4-thian-1-one.

| Catalyst Type | Oxidant | Substrate Class | Key Findings |

| Chiral Brønsted Acid | H₂O₂ | Prochiral sulfides | Can achieve high enantioselectivity (up to 99% ee) for certain substrates. nih.gov |

| Peptide Catalysts | H₂O₂ / UHP | Functionalized thioethers | Dual points of contact between catalyst and substrate are likely responsible for high enantioinduction. nih.gov |

| Modularly Designed Organocatalysts (MDOs) | Various | α,β-unsaturated aldehydes and ketones | Demonstrates the potential for complex molecular transformations using self-assembled catalysts. rsc.org |

This table presents generalized data for organocatalytic sulfoxidation and does not represent specific results for the synthesis of 4-Hydroxy-1λ4-thian-1-one.

Biocatalytic Pathways

Biocatalysis employs enzymes to catalyze chemical reactions, offering high selectivity and operation under mild conditions. The oxidation of thioethers to sulfoxides is a well-established biocatalytic transformation, often utilizing oxidoreductases such as monooxygenases. nih.gov These enzymes can provide excellent control over both chemoselectivity (avoiding over-oxidation to the sulfone) and enantioselectivity.

The following table outlines general research findings in the biocatalytic oxidation of thioethers.

| Enzyme Class | Oxidant | Substrate Class | Key Findings |

| Monooxygenases | O₂ | Various sulfides | Can achieve high enantioselectivity in the synthesis of chiral sulfoxides. nih.gov |

| Peroxygenases | H₂O₂ | Aromatic and aliphatic substrates | Capable of hydroxyl functionalization and other oxidative transformations. nih.govresearchgate.net |

This table presents generalized data for biocatalytic sulfoxidation and does not represent specific results for the synthesis of 4-Hydroxy-1λ4-thian-1-one.

Structural Elucidation and Advanced Spectroscopic Analysis of 4 Hydroxy 1λ4 Thian 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the complete covalent framework of 4-Hydroxy-1λ4-thian-1-one. Through a suite of one-dimensional and multi-dimensional experiments, the precise chemical environment and connectivity of each proton and carbon atom can be established.

The structural assignment of 4-Hydroxy-1λ4-thian-1-one is achieved through a systematic interpretation of several NMR experiments. A standard ¹H NMR spectrum provides initial information on the number of distinct proton environments and their scalar (J-coupling) relationships. A ¹³C NMR spectrum reveals the number of unique carbon environments. However, to unambiguously connect the atoms, multi-dimensional techniques are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 4-Hydroxy-1λ4-thian-1-one, COSY would reveal correlations between the proton on the hydroxyl-bearing carbon (H-4) and its adjacent methylene (B1212753) protons (H-3 and H-5), as well as between the protons at the 2 and 3 positions and the 5 and 6 positions, respectively, confirming the ring's proton sequence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atoms they are attached to, providing definitive one-bond C-H correlations. columbia.eduemerypharma.com This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu Key HMBC correlations would include those from the protons on C-2 and C-6 to the carbon at C-4, and vice-versa, confirming the six-membered ring structure. Furthermore, correlations from the hydroxyl proton to C-4 and potentially to C-3 and C-5 would solidify the position of the hydroxyl group.

A hypothetical table of expected NMR data is presented below, based on the known effects of sulfoxide (B87167) and hydroxyl functional groups on chemical shifts in similar cyclic systems. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key HMBC Correlations for 4-Hydroxy-1λ4-thian-1-one

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~50 | ~2.8 (axial), ~3.1 (equatorial) | C-3, C-6 |

| 3 | ~30 | ~2.0 (axial), ~2.2 (equatorial) | C-2, C-4, C-5 |

| 4 | ~65 | ~4.0 | C-2, C-3, C-5, C-6 |

| 5 | ~30 | ~2.0 (axial), ~2.2 (equatorial) | C-3, C-4, C-6 |

| 6 | ~50 | ~2.8 (axial), ~3.1 (equatorial) | C-2, C-5 |

| OH | - | ~3.5 | C-3, C-4, C-5 |

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

While solution-state NMR reveals the structure of molecules in a solvated, mobile state, solid-state NMR (ssNMR) provides invaluable information about the molecule's conformation, packing, and dynamics in the bulk, crystalline, or amorphous solid phase. preprints.org In the solid state, molecular tumbling is restricted, leading to broad spectral lines. emory.edu Techniques like Magic-Angle Spinning (MAS) are employed to average these anisotropic interactions and achieve higher resolution. preprints.orgemory.edu

For 4-Hydroxy-1λ4-thian-1-one, ¹³C MAS NMR would reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ssNMR can be used to study the specifics of intermolecular interactions, such as hydrogen bonding, in the solid state, which may differ significantly from the solution phase. Specialized techniques could even probe the local environment of the sulfur atom using ³³S NMR, which is highly sensitive to molecular conformation and ring strain in cyclic sulfoxides, although this is often challenging due to the nucleus's properties. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and investigating conformational details and intermolecular interactions, such as hydrogen bonding. jchemrev.com

The IR and Raman spectra of 4-Hydroxy-1λ4-thian-1-one are dominated by absorption bands corresponding to its key functional groups.

Sulfoxide (S=O) Group: The S=O stretching vibration gives rise to a very strong and characteristic absorption band in the IR spectrum, typically found in the 950–1150 cm⁻¹ range. researchgate.net The exact position of this band is sensitive to the electronic and steric environment of the sulfoxide.

Hydroxyl (O-H) Group: The O-H stretching vibration is observed in the 3200–3600 cm⁻¹ region. jchemrev.com Its position and shape are highly dependent on hydrogen bonding. A "free" or non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹.

Other Vibrations: The spectra would also feature C-H stretching vibrations (around 2850–3000 cm⁻¹), C-O stretching (around 1050-1150 cm⁻¹), and various bending and rocking modes corresponding to the saturated carbon framework.

Raman spectroscopy provides complementary information. While the S=O stretch is also Raman active, non-polar bonds within the carbon skeleton can sometimes be more prominent in the Raman spectrum compared to the IR spectrum. libretexts.org

The geometry of 4-Hydroxy-1λ4-thian-1-one is conducive to the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the sulfoxide group. IR spectroscopy is a primary tool for detecting such an interaction. jchemrev.comtandfonline.com

The presence of this hydrogen bond would lead to distinct and predictable changes in the IR spectrum:

O-H Stretching Band: The O-H stretching band would shift to a lower frequency (a red-shift) and become significantly broader compared to a free hydroxyl group. jchemrev.comyoutube.com This is a classic indicator of hydrogen bond formation.

S=O Stretching Band: The involvement of the sulfoxide oxygen as a hydrogen bond acceptor weakens the S=O double bond. This results in a noticeable red-shift of the S=O stretching frequency to a lower wavenumber, often by 20-50 cm⁻¹. tandfonline.comacs.org

By examining the IR spectrum, particularly in a dilute solution of a non-polar solvent to minimize intermolecular interactions, the presence and strength of this intramolecular hydrogen bond can be confirmed. tandfonline.com

Table 2: Expected Characteristic IR Frequencies (cm⁻¹) for 4-Hydroxy-1λ4-thian-1-one

| Vibrational Mode | Expected Frequency (Non-H-Bonded) | Expected Frequency (Intramolecular H-Bonded) | Intensity |

| O-H stretch | ~3600 (sharp) | 3200–3500 (broad) | Medium-Strong |

| C-H stretch | 2850–2960 | 2850–2960 | Medium-Strong |

| S=O stretch | ~1050 | ~1010 | Very Strong |

| C-O stretch | ~1100 | ~1100 | Strong |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 4-Hydroxy-1λ4-thian-1-one, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular formula is C₅H₁₀O₂S, with a calculated monoisotopic mass of 134.04015 Da. uni.lu

Table 3: Predicted m/z for Adducts of 4-Hydroxy-1λ4-thian-1-one

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 135.04743 |

| [M+Na]⁺ | 157.02937 |

| [M-H]⁻ | 133.03287 |

Data sourced from PubChem. uni.lu

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Plausible fragmentation pathways for 4-Hydroxy-1λ4-thian-1-one could include:

Loss of Water: A common fragmentation for alcohols, leading to a fragment ion at m/z [M-H₂O]⁺.

Ring Cleavage: The thiane (B73995) ring can fragment through various pathways, leading to smaller charged species.

Sulfoxide-Specific Fragmentation: Sulfoxides can undergo characteristic rearrangements and fragmentations, such as the Pummerer fragmentation or cleavage adjacent to the sulfur atom, potentially leading to the loss of SOH or other small sulfur-containing radicals or molecules. acs.org

The resulting mass spectrum, with its unique molecular ion and pattern of fragment ions, serves as a molecular fingerprint for 4-Hydroxy-1λ4-thian-1-one.

Table 4: Plausible Fragment Ions in the Mass Spectrum of 4-Hydroxy-1λ4-thian-1-one

| Fragment Ion | Proposed Formula | m/z (Monoisotopic) |

| [C₅H₈SO]⁺ | M - H₂O | 116.03 |

| [C₄H₈O]⁺ | M - CH₂SO | 72.06 |

| [C₅H₉O]⁺ | M - SOH | 85.07 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with extremely high accuracy, often to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the confident determination of a compound's elemental composition, a critical first step in structural elucidation. nih.gov

For 4-Hydroxy-1λ4-thian-1-one, the molecular formula is C₅H₁₀O₂S. An HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. A comparison between the experimentally measured mass and the theoretical mass confirms the elemental formula. Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers are commonly employed for such high-accuracy measurements. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂S | Proposed elemental composition. |

| Theoretical Exact Mass | 134.04015 Da | Calculated mass based on the most abundant isotopes. |

| Hypothetical Experimental Mass | 134.04010 Da | A plausible measured value from an HRMS instrument. |

| Mass Error | <5 ppm | High accuracy confirms the assigned molecular formula. |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides information about the molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govuab.edu This technique is invaluable for establishing the connectivity of atoms within a molecule. researchgate.net In a typical experiment, the protonated molecule, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID).

For 4-Hydroxy-1λ4-thian-1-one, the protonated precursor ion would have an m/z of approximately 135.0474. The fragmentation pattern would be dictated by the molecule's functional groups—the hydroxyl (-OH) and sulfoxide (S=O) groups—and the thiane ring structure. Plausible fragmentation pathways would include the neutral loss of water (H₂O) from the hydroxyl group and various cleavages of the heterocyclic ring. Analysis of these fragments helps to piece together the original structure. researchgate.net

| Precursor Ion (m/z) | Proposed Product Ion | Neutral Loss | Significance of Fragment |

|---|---|---|---|

| 135.0474 | [C₅H₇SO]⁺ | H₂O (18.01 Da) | Indicates the presence of a hydroxyl group. |

| 135.0474 | [C₄H₇O₂]⁺ | CH₃S (47.00 Da) | Suggests fragmentation of the thiane ring. |

| 135.0474 | [C₃H₅S]⁺ | C₂H₅O₂ (61.03 Da) | Evidence of further ring cleavage. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org The technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. nih.gov This analysis yields an electron density map from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. nih.gov

While a specific crystal structure for 4-Hydroxy-1λ4-thian-1-one is not available in public databases, the execution of such an analysis would provide unambiguous proof of its structure. The data obtained would include the unit cell dimensions and the symmetry of the crystal lattice, described by its space group.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry elements of the unit cell (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | Volume of the unit cell in ų. |

| Z | Number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Analysis of Conformation and Torsion Angles in the Crystal Lattice

The six-membered thiane ring in 4-Hydroxy-1λ4-thian-1-one is expected to adopt a chair conformation to minimize steric and torsional strain, similar to cyclohexane (B81311). researchgate.net X-ray crystallography would precisely define this conformation, including the orientation of the sulfoxide and hydroxyl substituents, which can be either axial or equatorial.

Torsion angles (or dihedral angles) are crucial for describing the conformation of the ring. wikipedia.orgproteinstructures.com They define the rotation around each bond in the ring. For a perfect chair conformation, torsion angles typically alternate around +/- 60°. Deviations from this value would indicate distortions in the ring structure.

| Atoms Defining Torsion Angle | Expected Value for Chair Conformation (°) | Significance |

|---|---|---|

| S1-C2-C3-C4 | ~ -60 | Defines the puckering of the six-membered ring. The specific values and signs determine the exact chair or boat/twist conformation. researchgate.net |

| C2-C3-C4-C5 | ~ +60 | |

| C3-C4-C5-C6 | ~ -60 | |

| C4-C5-C6-S1 | ~ +60 | |

| C5-C6-S1-C2 | ~ -60 | |

| C6-S1-C2-C3 | ~ +60 |

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure of a compound is stabilized by a network of intermolecular interactions that dictate how the molecules pack together in the crystal lattice. mdpi.com For 4-Hydroxy-1λ4-thian-1-one, the primary interaction is expected to be hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen atom of the sulfoxide group (S=O) is a potent hydrogen bond acceptor. researchgate.netnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | O=S (sulfoxide) | 2.7 - 3.1 | Primary driving force for molecular assembly, often forming chains or dimers. nih.gov |

| Hydrogen Bond | O-H (hydroxyl) | O-H (hydroxyl) | 2.6 - 3.0 | Possible interaction linking molecules together. |

| Weak C-H···O Interaction | C-H (ring) | O=S or O-H | 3.0 - 3.5 | Provides additional stabilization to the 3D crystal lattice. |

Stereochemistry and Conformational Analysis of 4 Hydroxy 1λ4 Thian 1 One

Chirality at the Sulfur Center and C-4 Position

Chirality, the property of non-superimposable mirror images, is a fundamental concept in stereochemistry. In 4-Hydroxy-1λ4-thian-1-one, chirality arises from two distinct sources: the sulfur atom of the sulfoxide (B87167) group and the carbon atom at the 4-position bearing the hydroxyl group.

The sulfur atom in a sulfoxide is bonded to two carbon atoms and one oxygen atom, and it also possesses a lone pair of electrons. wikipedia.org This arrangement results in a tetrahedral electron-pair geometry and a trigonal pyramidal molecular shape. wikipedia.org When the two organic substituents attached to the sulfur are different, as is the case in a heterocyclic system like thiane (B73995), the sulfur atom becomes a stereocenter. wikipedia.org The energy barrier for the pyramidal inversion of the sulfoxide group is substantial, typically in the range of 38-41 kcal/mol, which makes sulfoxides configurationally stable at room temperature. illinois.edu This stability allows for the isolation of enantiomers.

The C-4 carbon atom is bonded to a hydrogen atom, a hydroxyl group, and two different carbon pathways within the thiane ring. This makes the C-4 position a stereogenic center, capable of existing in either an (R) or (S) configuration. The presence of these two distinct stereocenters has profound implications for the number of possible stereoisomers of 4-Hydroxy-1λ4-thian-1-one.

Diastereomerism and Enantiomerism within 4-Hydroxy-1λ4-thian-1-one Systems

With two stereocenters, a maximum of four stereoisomers (2^n, where n=2) can exist for 4-Hydroxy-1λ4-thian-1-one. These stereoisomers are related as either enantiomers or diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The four possible stereoisomers can be categorized based on the relative stereochemistry of the sulfoxide and hydroxyl groups. This leads to the existence of cis and trans diastereomers. In the cis isomer, the hydroxyl group and the sulfoxide oxygen are on the same side of the thiane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers (cis and trans) exists as a pair of enantiomers.

For example, we can have:

(cis)-4-Hydroxy-1λ4-thian-1-one, which is a racemic mixture of two enantiomers.

(trans)-4-Hydroxy-1λ4-thian-1-one, which is also a racemic mixture of two enantiomers.

The different spatial arrangements of the functional groups in these diastereomers result in distinct physical and chemical properties, including differences in stability, reactivity, and spectroscopic signatures.

Conformational Preferences of the Thiane Ring

The six-membered thiane ring, analogous to cyclohexane (B81311), is not planar and adopts various non-planar conformations to relieve ring strain. The chair conformation is generally the most stable. wikipedia.org The introduction of the sulfoxide and hydroxyl groups significantly influences the conformational equilibrium of the thiane ring.

Like cyclohexane, the thiane ring can exist in chair, boat, and twist-boat conformations. The chair conformation is the most stable due to the minimization of torsional and steric strain. masterorganicchemistry.com The boat conformation is less stable due to unfavorable "flagpole" interactions between substituents at the 1 and 4 positions and eclipsing interactions along the sides of the "boat". libretexts.org The twist-boat conformation is an intermediate in energy between the chair and boat forms. libretexts.org

The presence of the sulfoxide group introduces a dipole moment and steric bulk, which affects the conformational energies. In thiane-1-oxide, the sulfoxide oxygen can occupy either an axial or an equatorial position. Studies on thiane-1-oxide itself have shown a preference for the axial orientation of the S=O bond in the chair conformation. acs.org

The conformational equilibrium of 4-Hydroxy-1λ4-thian-1-one is a complex interplay of the steric and electronic effects of both the sulfoxide and hydroxyl groups.

The hydroxyl group, like other substituents on a cyclohexane ring, generally prefers an equatorial position to minimize 1,3-diaxial interactions. fiveable.me However, the preference for the sulfoxide oxygen to be axial can lead to interesting conformational outcomes in the different diastereomers.

In the cis isomer, a conformation with an equatorial hydroxyl group would force the sulfoxide oxygen into an equatorial position as well. Conversely, an axial hydroxyl group would allow for an axial sulfoxide oxygen. The relative stability of these conformers will depend on the balance between the steric demand of the axial hydroxyl group and the preference of the sulfoxide for the axial position. Intramolecular hydrogen bonding between the hydroxyl proton and the sulfoxide oxygen can also play a crucial role in stabilizing certain conformations, particularly when the geometry is favorable. tandfonline.com

In the trans isomer, it is possible for both the hydroxyl group and the sulfoxide oxygen to be in their preferred orientations simultaneously (equatorial -OH and axial S=O). This would suggest that the trans isomer might be conformationally more stable than the cis isomer.

The following table summarizes the potential major chair conformations for the cis and trans diastereomers:

| Diastereomer | Conformer 1 (Hydroxyl Axial) | Conformer 2 (Hydroxyl Equatorial) | Expected Major Conformer |

| cis | Axial OH, Axial S=O | Equatorial OH, Equatorial S=O | Dependent on the balance of steric and electronic effects, and potential intramolecular hydrogen bonding. |

| trans | Axial OH, Equatorial S=O | Equatorial OH, Axial S=O | Likely the conformer with equatorial OH and axial S=O due to the favorable placement of both groups. |

This table is based on general principles of conformational analysis and the known preferences of sulfoxide and hydroxyl groups in similar cyclic systems.

Dynamic Stereochemistry and Inversion Barriers of the Sulfoxide Pyramidal Configuration

The chiral sulfur center in a sulfoxide is configurationally stable but not static. It can undergo pyramidal inversion, a process where the sulfur atom and its substituents pass through a planar transition state, leading to the inversion of its configuration. wikipedia.org This process is analogous to the umbrella-like inversion of amines, but with a significantly higher energy barrier.

For typical sulfoxides, the energy barrier to pyramidal inversion is in the range of 35-42 kcal/mol, which is high enough to allow for the isolation of stable enantiomers at room temperature. illinois.edu Theoretical studies on simple sulfoxides have calculated these barriers to be between 38.7 and 47.1 kcal/mol. nih.govhuji.ac.il

The rate of inversion, and thus the configurational stability of the sulfoxide, can be influenced by electronic and steric factors. Electron-withdrawing groups attached to the sulfur atom can lower the inversion barrier, while bulky substituents can increase it. In the case of 4-Hydroxy-1λ4-thian-1-one, the electronic nature of the thiane ring and the presence of the hydroxyl group will have an influence on this barrier.

The following table presents representative calculated inversion barriers for some simple sulfoxides, which can serve as a reference for the expected stability of the sulfur stereocenter in 4-Hydroxy-1λ4-thian-1-one.

| Compound | Calculated Inversion Barrier (kcal/mol) |

| Methyl Phenyl Sulfoxide | ~38.7 - 42.0 |

| Diphenyl Sulfoxide | ~40.0 |

| Benzyl Methyl Sulfoxide | ~45.0 |

Data adapted from theoretical studies on sulfoxide inversion barriers. huji.ac.il

The dynamic nature of the sulfoxide stereocenter, although slow under normal conditions, is an important aspect of its stereochemistry.

Reactivity and Reaction Mechanisms of 4 Hydroxy 1λ4 Thian 1 One

Reactivity of the Sulfoxide (B87167) Moiety

The sulfoxide group is a cornerstone of the molecule's reactivity, participating in carbanion chemistry, reduction, and oxidation reactions. The sulfur atom in the sulfoxide is chiral and the S=O bond can act as a hydrogen bond acceptor, influencing the molecule's conformation and intermolecular interactions.

α-Sulfoxide Carbanion Chemistry (Sulfur Ylide Formation)

A key feature of sulfoxides is their ability to stabilize an adjacent carbanion. The protons on the carbon atoms alpha (α) to the sulfoxide group (the C2 and C6 positions in the thian ring) are acidic, allowing for the formation of a sulfur-stabilized carbanion, commonly known as a sulfur ylide. Sulfoxonium ylides, derived from sulfoxides, are generally more stable and less reactive than their sulfonium (B1226848) ylide counterparts.

The generation of a sulfur ylide from 4-Hydroxy-1λ4-thian-1-one involves the deprotonation of an α-carbon using a strong base. The resulting ylide is a zwitterionic species with a negatively charged carbon adjacent to the positively charged sulfur atom.

Key characteristics include:

Generation: Typically formed in situ by treating the parent sulfoxide (or more commonly, a corresponding sulfoxonium salt) with a strong base like sodium hydride.

Stability: Sulfoxonium ylides exhibit greater stability compared to analogous ammonium (B1175870) or oxonium ylides. This stability is attributed to the sulfur atom's ability to accommodate the adjacent negative charge, possibly through the involvement of its d-orbitals. The presence of the electron-withdrawing oxygen atom on the sulfur further enhances this stability. The reactivity and stability of cyclic sulfoxonium ylides have been a subject of recent synthetic interest.

The carbanionic center of the thian-1-one-derived ylide is a potent nucleophile, enabling classic carbon-carbon bond-forming reactions. These transformations are central to the synthetic utility of sulfur ylides, famously known as the Johnson-Corey-Chaykovsky reaction. The general mechanism involves the nucleophilic attack of the ylide on an electrophile, forming a zwitterionic intermediate (a betaine), which then undergoes intramolecular cyclization to yield the product.

Epoxidation of Carbonyls: When a sulfur ylide derived from 4-Hydroxy-1λ4-thian-1-one reacts with an aldehyde or a ketone, it forms an epoxide. The reaction proceeds via nucleophilic addition of the ylide to the carbonyl carbon. The resulting betaine (B1666868) intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the sulfoxide group to form a three-membered oxirane ring.

Cyclopropanation of Enones: In reactions with α,β-unsaturated carbonyl compounds (enones), sulfur ylides typically undergo a conjugate addition (Michael addition) rather than a direct attack at the carbonyl carbon. The initial 1,4-addition forms an enolate intermediate. Subsequent intramolecular cyclization, where the enolate attacks the carbon bearing the sulfoxide leaving group, results in the formation of a cyclopropane (B1198618) ring. The mechanism is stepwise, with the initial nucleophilic attack often being the rate-determining step. Studies have shown that the stability of the ylide can influence the stereoselectivity of the cyclopropanation.

| Electrophile | Reaction Type | Product | Key Mechanistic Step |

|---|---|---|---|

| Aldehyde / Ketone | Epoxidation (Johnson-Corey-Chaykovsky) | Epoxide (Oxirane) | 1,2-Nucleophilic addition to carbonyl |

| α,β-Unsaturated Carbonyl (Enone) | Cyclopropanation | Cyclopropane | 1,4-Conjugate (Michael) addition |

| Imine | Aziridination | Aziridine | 1,2-Nucleophilic addition to C=N bond |

Reduction Reactions of the Sulfoxide Group

The sulfoxide moiety can be deoxygenated to the corresponding sulfide (B99878) (4-hydroxythiane). This reduction is a fundamental transformation in organosulfur chemistry. A wide variety of reagents and conditions have been developed to achieve this conversion chemoselectively.

| Reagent System | Conditions | Reference |

|---|---|---|

| Triflic anhydride (B1165640) / Potassium iodide | Acetonitrile, Room Temperature | |

| Sodium borohydride (B1222165) / Iodine | Anhydrous THF | |

| Oxalyl chloride / Ethyl vinyl ether | Acetone, Room Temperature | |

| Tungsten hexachloride (WCl6) / NaI or Zn | Anhydrous MeCN or THF | |

| Cobalt Complex / PMHS | Catalytic | |

| Copper Catalysts / Silanes | Catalytic |

The choice of reagent is often dictated by the presence of other functional groups in the molecule. Many modern methods offer high chemoselectivity, allowing for the reduction of the sulfoxide without affecting groups like esters, nitriles, or double bonds.

Further Oxidation Pathways to the Sulfone Derivative

Conversely, the sulfoxide can be oxidized to the corresponding sulfone, 4-hydroxy-1,1-dioxidothiane. This transformation is readily achieved using a variety of oxidizing agents. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common synthetic sequence.

Controlling the stoichiometry of the oxidant can sometimes allow for selective oxidation of a sulfide to either the sulfoxide or the sulfone. For the oxidation of a pre-existing sulfoxide like 4-Hydroxy-1λ4-thian-1-one, stronger conditions or an excess of the oxidizing agent are typically employed to push the reaction to the sulfone stage.

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H2O2) | Often with a metal catalyst (e.g., NbC, Tungstate) | |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH2Cl2) | |

| Urea-Hydrogen Peroxide (UHP) | Often in combination with an anhydride | |

| Oxone® (Potassium peroxymonosulfate) | Aqueous solvent mixtures | |

| N-Fluorobenzenesulfonimide (NFSI) | Water, controlled stoichiometry |

Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the C4 position introduces another site of reactivity, allowing for modifications typical of alcohols. The reactivity can be influenced by the heterocyclic ring structure and the neighboring sulfoxide group.

Key reactions involving the hydroxyl group include:

Acylation: The hydroxyl group can be esterified through reaction with acylating agents like acid chlorides or anhydrides. This can serve as a protecting group strategy or a means to introduce new functionalities. In similar heterocyclic systems like 4-hydroxycoumarins, both O-acylation and C-acylation (at an adjacent activated carbon) are possible, depending on the reaction conditions. For 4-Hydroxy-1λ4-thian-1-one, O-acylation is the expected pathway.

Alkylation: Formation of an ether is possible by deprotonating the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone. This would transform 4-Hydroxy-1λ4-thian-1-one into 1λ4-thian-1,4-dione. A variety of oxidizing agents, ranging from chromium-based reagents to milder modern methods like Swern or Dess-Martin oxidation, can be employed. The choice of oxidant would need to be compatible with the sulfoxide moiety, as some strong oxidants could simultaneously convert the sulfoxide to a sulfone.

Substitution/Elimination: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution or elimination reactions at the C4 position, it must first be converted into a better leaving group. This is commonly achieved by converting the alcohol to a tosylate or mesylate ester, which can then be displaced by a nucleophile or eliminated to form an alkene.

The interplay between the sulfoxide and hydroxyl functionalities allows for sequential or chemoselective reactions, enabling the synthesis of a diverse range of substituted thiane (B73995) derivatives from 4-Hydroxy-1λ4-thian-1-one.

Nucleophilic Reactions (e.g., Esterification, Etherification)

The secondary hydroxyl group in 4-Hydroxy-1λ4-thian-1-one serves as a primary site for nucleophilic reactions. youtube.com Like other secondary alcohols, it can be converted into esters and ethers under appropriate conditions.

Esterification: The reaction of the hydroxyl group with a carboxylic acid, typically in the presence of an acid catalyst, yields an ester. This process, known as Fischer esterification, is an equilibrium-driven reaction. masterorganicchemistry.comorganic-chemistry.org The mechanism involves the protonation of the carboxylic acid to increase its electrophilicity, followed by a nucleophilic attack from the alcohol's oxygen atom. organic-chemistry.orgyoutube.comyoutube.com To drive the reaction toward the ester product, an excess of one reactant is often used, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.org

A typical esterification reaction is represented below:

R-COOH + 4-Hydroxy-1λ4-thian-1-one ⇌ R-COO-(4-thian-1-one) + H₂O (in the presence of H⁺)

| Reagent Type | Example Reagent | Conditions | Product Type |

| Carboxylic Acid | Acetic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Acetate Ester |

| Acid Anhydride | Acetic Anhydride | Base Catalyst (e.g., Pyridine) | Acetate Ester |

| Acyl Chloride | Acetyl Chloride | Base Catalyst (e.g., Pyridine) | Acetate Ester |

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form a more nucleophilic alkoxide ion, which then undergoes a nucleophilic substitution reaction (typically Sₙ2) with an alkyl halide. youtube.com The choice of a strong, non-nucleophilic base is crucial to prevent side reactions.

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol functionality of 4-Hydroxy-1λ4-thian-1-one can be oxidized to the corresponding ketone, 1λ4-Thian-1,4-dione. libretexts.org This transformation is a common and synthetically useful reaction for secondary alcohols. khanacademy.orgchemistrysteps.com A variety of oxidizing agents can be employed for this purpose. chemguide.co.uklibretexts.org

Common oxidizing agents include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid (the Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.orgchemistrysteps.com Other modern reagents include Dess-Martin periodinane (DMP), which operates under milder conditions. libretexts.org The general mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton from the carbon bearing the oxygen, which forms the carbon-oxygen double bond. chemistrysteps.com Unlike primary alcohols, secondary alcohols cannot be over-oxidized, so the reaction stops cleanly at the ketone stage. chemguide.co.uklibretexts.org

| Oxidizing Agent | Typical Conditions | Product |

| Chromic Acid (H₂CrO₄) | H₂SO₄, Acetone (Jones Oxidation) | 1λ4-Thian-1,4-dione |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1λ4-Thian-1,4-dione |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 1λ4-Thian-1,4-dione |

| Sodium Hypochlorite (NaClO) | Acetic Acid | 1λ4-Thian-1,4-dione |

Dehydration Pathways Leading to Unsaturated Thian-1-one Derivatives

The elimination of the hydroxyl group and a proton from an adjacent carbon atom, known as a dehydration reaction, leads to the formation of an alkene. wikipedia.org In the case of 4-Hydroxy-1λ4-thian-1-one, this reaction would produce unsaturated thian-1-one derivatives. This process is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). youtube.comlibretexts.org

The reaction generally proceeds through an E1 mechanism for secondary alcohols. libretexts.orgyoutube.com The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the -OH group, converting it into a good leaving group (-OH₂⁺). libretexts.orgyoutube.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the C-4 position of the thiane ring. libretexts.org

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. youtube.comlibretexts.org

Depending on which adjacent proton is removed, two potential unsaturated products could be formed from 4-Hydroxy-1λ4-thian-1-one: 1,2,3,6-Tetrahydro-1λ4-thian-1-one or 1,2,5,6-Tetrahydro-1λ4-thian-1-one.

Interplay and Remote Electronic Effects between the Sulfoxide and Hydroxyl Groups

The sulfoxide and hydroxyl groups in 4-Hydroxy-1λ4-thian-1-one are not electronically isolated. The sulfoxide group is strongly polar and electron-withdrawing, primarily through an inductive effect. researchgate.net This electronic influence can affect the reactivity of the distal hydroxyl group. For instance, the electron-withdrawing nature of the sulfoxide can increase the acidity of the hydroxyl proton compared to a simple cyclohexanol, making it easier to deprotonate.

Furthermore, the relative stereochemistry of the sulfoxide oxygen (axial vs. equatorial) and the hydroxyl group can lead to significant conformational and reactivity differences. acs.orgacs.org Transannular interactions, which are through-space interactions between the sulfur atom and the C-4 position, can influence the stability of intermediates, such as the carbocation formed during dehydration. nih.gov Studies on related hydroxylated ring systems have shown that the orientation of hydroxyl groups (axial vs. equatorial) has a profound effect on the electronic properties and basicity of nearby atoms, a principle that applies here as well. rsc.orgresearchgate.net

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies provide insight into the specific pathways, energy requirements, and transient species involved in the reactions of 4-Hydroxy-1λ4-thian-1-one.

Transition State Analysis and Energy Profiles

While specific transition state analyses for 4-Hydroxy-1λ4-thian-1-one are not widely published, the principles can be inferred from general mechanistic studies of its constituent reactions.

Oxidation: The transition state for the oxidation of the secondary alcohol by chromic acid is thought to involve a five-coordinate chromium intermediate. The rate-determining step is typically the E2-like elimination where a base removes the proton from the carbon attached to the oxygen, with the C-H bond breaking concurrently with the O-Cr bond.

Dehydration (E1): The key transition state in the E1 dehydration pathway occurs during the formation of the carbocation intermediate, which is the rate-limiting step. youtube.com The energy profile of this reaction would show a high-energy barrier to reach this transition state. A subsequent, lower-energy transition state would lead from the carbocation to the final alkene product.

Nucleophilic Substitution (Sₙ2): In reactions like etherification, the Sₙ2 transition state is a high-energy, five-coordinate carbon species where the nucleophile is forming a bond as the leaving group is departing. youtube.com

Computational studies on related thiane sulfoxide systems have been used to analyze conformational preferences and the energy profiles of various stereoisomers, which are crucial for understanding reaction stereoselectivity. acs.org

Identification and Characterization of Reactive Intermediates

The identification of short-lived intermediates is key to confirming reaction mechanisms.

Carbocations: In the E1 dehydration of 4-Hydroxy-1λ4-thian-1-one, the central reactive intermediate is the secondary carbocation formed at C-4 upon the loss of water. libretexts.org While generally too unstable to be isolated, its existence is inferred from the reaction products and the potential for rearrangements in related systems.

Oxonium Ions: In acid-catalyzed reactions like esterification and dehydration, protonated alcohol (alkyloxonium ion) and protonated carbonyl species are key intermediates. masterorganicchemistry.comlibretexts.org These intermediates are more electrophilic and reactive than their neutral counterparts.

Radical Intermediates: While less common for the reactions discussed, certain oxidation processes, particularly those involving enzymatic catalysis or specific reagents, can proceed through radical intermediates. nih.govpsu.edu For instance, some P450-catalyzed oxidations can generate carbon-centered radicals. nih.gov

The study of analogous systems, like the oxidation of sulfur mustard sulfoxide, has involved the identification of intermediate products through derivatization followed by GC-MS analysis, a technique that could be applied to investigate complex transformations of 4-Hydroxy-1λ4-thian-1-one. researchgate.net

Theoretical and Computational Investigations of 4 Hydroxy 1λ4 Thian 1 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule determined by its electronic structure. The most common approaches are Ab Initio methods and Density Functional Theory (DFT). imperial.ac.uk

Ab Initio Methods : These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CCSD), solve the Schrödinger equation without extensive reliance on empirical parameters. imperial.ac.uknih.gov They are known for their accuracy but can be computationally expensive, especially for larger systems. imperial.ac.uk

Density Functional Theory (DFT) : DFT is a widely used method that calculates the electronic properties of a system based on its electron density, which is a function of only three spatial coordinates. nih.govwikipedia.org This approach is computationally less demanding than high-level ab initio methods while often providing comparable accuracy, especially when using hybrid functionals like B3LYP. nih.govnih.gov DFT is effective for optimizing molecular geometries, calculating energies, and predicting a wide range of molecular properties. wikipedia.org

For 4-Hydroxy-1λ4-thian-1-one, these calculations would typically be performed using a basis set, such as 6-311++G(d,p), which provides a flexible mathematical description of the atomic orbitals. researchgate.net

The electronic structure dictates the chemical reactivity and optical properties of a molecule. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO-LUMO Energetics : The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. ossila.com The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and potential for absorbing light at longer wavelengths. wikipedia.orgajchem-a.com The energies of these orbitals are crucial for predicting how the molecule will interact with other chemical species in reactions. youtube.com

Charge Distribution : Quantum chemical calculations can generate a map of the electrostatic potential (ESP) on the molecular surface. This map reveals the distribution of electron density, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 4-Hydroxy-1λ4-thian-1-one, the oxygen atoms of the sulfoxide (B87167) and hydroxyl groups are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding.

Below is a hypothetical data table illustrating the kind of results obtained from a DFT calculation for 4-Hydroxy-1λ4-thian-1-one.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap (ΔE) | 0.213 | 5.80 |

Note: The data in this table is illustrative and not based on published experimental results.

Molecules that are not rigid can exist in various spatial arrangements (conformers) or structural isomers that readily interconvert (tautomers).

Conformational Analysis : The six-membered thiane (B73995) ring in 4-Hydroxy-1λ4-thian-1-one can adopt several conformations, primarily chair and boat forms. In the chair conformation, the hydroxyl and sulfoxide groups can be in either axial or equatorial positions. Quantum chemical calculations can determine the optimized geometry and relative energies of these different conformers. researchgate.net The conformer with the lowest energy is the most stable and will be the most populated at equilibrium.

Tautomerism : The presence of the hydroxyl group adjacent to the sulfoxide raises the possibility of tautomerism, such as keto-enol type transformations. researchgate.netsigmaaldrich.com Computational methods can be used to calculate the relative energies of potential tautomers to determine their stability and the likelihood of their existence. Studies on similar systems, like 4-hydroxyquinoline, have shown that one tautomeric form (the keto form in that case) is often significantly more stable. researchgate.net

A hypothetical energy profile for different conformers is presented below.

| Conformer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair (OH-eq, S=O-eq) | DFT/B3LYP/6-311G(d,p) | 0.00 (Reference) |

| Chair (OH-ax, S=O-eq) | DFT/B3LYP/6-311G(d,p) | +1.25 |

| Chair (OH-eq, S=O-ax) | DFT/B3LYP/6-311G(d,p) | +2.10 |

| Boat Conformer | DFT/B3LYP/6-311G(d,p) | +5.80 |

| Tautomer 1 | DFT/B3LYP/6-311G(d,p) | +15.5 |

Note: The data in this table is illustrative and not based on published experimental results.

Quantum chemistry is instrumental in modeling chemical reactions. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. This path includes the transition state, which is the point of highest energy. The energy difference between the reactants and the transition state is the activation energy or activation barrier. rsc.org A high activation barrier indicates a slow reaction, while a low barrier suggests a faster one. researchgate.net For 4-Hydroxy-1λ4-thian-1-one, this could be applied to model its synthesis, decomposition, or reactions with other molecules. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nanobioletters.com This is particularly useful for conformational sampling of flexible molecules, ensuring that the various accessible energy minima are identified. nih.gov For 4-Hydroxy-1λ4-thian-1-one, MD simulations could be used to explore the transitions between different chair and boat conformations of the thiane ring in a solvent, providing a more realistic view of its dynamic behavior than static calculations alone. researchgate.netarxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values, when compared to experimental spectra, can confirm the proposed structure and help assign specific signals to particular atoms in the molecule. chemguide.co.uk

Vibrational Frequencies : The vibrational frequencies calculated using quantum chemistry correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations help in assigning the observed vibrational bands to specific molecular motions, such as O-H stretching, S=O stretching, or C-C ring deformations.

An example of predicted ¹H NMR chemical shifts is shown below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| H attached to C4 (bearing OH) | 4.1 - 4.3 |

| H of OH group | 3.5 - 5.0 (variable) |

| H attached to C2/C6 (axial) | 2.8 - 3.0 |

| H attached to C2/C6 (equatorial) | 3.1 - 3.3 |

| H attached to C3/C5 (axial) | 2.0 - 2.2 |

| H attached to C3/C5 (equatorial) | 2.3 - 2.5 |

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar functional groups, not on specific published calculations for this molecule. libretexts.orgcompoundchem.comchemistrysteps.com

Analysis of Non-Covalent Interactions within Molecular Aggregates or Solutions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, govern how molecules interact with each other in the liquid or solid state. nih.govmdpi.com Computational studies on compounds like 4-hydroxybenzylamine (B1666329) have demonstrated that hydrogen bonds (e.g., O–H⋯N) can lead to the formation of stable dimers in solution, which can direct the course of a chemical reaction. researchgate.netnih.gov

For 4-Hydroxy-1λ4-thian-1-one, the hydroxyl group can act as a hydrogen bond donor, while the sulfoxide oxygen can act as a hydrogen bond acceptor. Computational analysis, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can be used to identify and characterize these interactions in dimers or larger molecular aggregates. researchgate.net Understanding these interactions is crucial for predicting the compound's physical properties, such as boiling point and solubility, as well as its crystal packing structure. researchgate.net

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in determining molecular conformation and crystal packing. In the case of 4-Hydroxy-1λ4-thian-1-one, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are theoretically possible.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen atom of the hydroxyl group and the oxygen atom of the sulfoxide group. The formation and strength of such a bond would be highly dependent on the conformational preferences of the six-membered thian ring. Different chair, boat, and twist-boat conformations would place the hydroxyl and sulfoxide groups at varying distances and orientations relative to each other, thereby influencing the feasibility of an intramolecular hydrogen bond. Computational methods such as Density Functional Theory (DFT) would be instrumental in determining the most stable conformers and quantifying the energetics of any potential intramolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are expected to be a dominant feature in the condensed phases of 4-Hydroxy-1λ4-thian-1-one. The hydroxyl group can act as a hydrogen bond donor, while both the hydroxyl oxygen and the sulfoxide oxygen can act as hydrogen bond acceptors. This could lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks in the solid state. The specific patterns of these hydrogen bonds would dictate the crystal lattice structure.

Without specific computational studies, it is not possible to provide quantitative data on these interactions. A detailed theoretical investigation would typically generate data such as:

| Interaction Type | Donor Atom | Acceptor Atom | H---A Distance (Å) | D-H---A Angle (°) | Bond Energy (kcal/mol) |

| Intramolecular H-Bond | O (hydroxyl) | O (sulfoxide) | Data not available | Data not available | Data not available |

| Intermolecular H-Bond | O-H | O=S | Data not available | Data not available | Data not available |

| Intermolecular H-Bond | O-H | O-H | Data not available | Data not available | Data not available |

This table is illustrative of the type of data that would be generated from a computational study, but no such data is currently available for 4-Hydroxy-1λ4-thian-1-one.

Weak Interactions (e.g., π-π Stacking, Van der Waals Forces)

π-π Stacking: As 4-Hydroxy-1λ4-thian-1-one is a saturated heterocyclic compound and lacks aromatic rings, π-π stacking interactions are not applicable.

A comprehensive computational analysis would quantify the contribution of these weak interactions to the lattice energy of the crystal. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) could be employed to decompose the total interaction energy into its electrostatic, exchange, induction, and dispersion components.

| Interaction Type | Contributing Functional Groups | Estimated Energy Contribution |

| Dipole-Dipole | -S=O, -OH | Data not available |

| London Dispersion | Entire Molecule | Data not available |

This table illustrates the kind of information a computational study would provide regarding weak interactions for 4-Hydroxy-1λ4-thian-1-one. Currently, no specific data has been published.

Advanced Derivatization and Functionalization of 4 Hydroxy 1λ4 Thian 1 One

Site-Selective Derivatization of the Hydroxyl Group

The hydroxyl group in 4-hydroxy-1λ4-thian-1-one is a primary site for chemical modification. Its reactivity allows for the introduction of a wide array of functionalities, enabling the modulation of the molecule's physicochemical properties. The challenge in derivatizing polyfunctional molecules lies in achieving site-selectivity, which requires carefully chosen reagents and reaction conditions to target a specific group while leaving others intact.

The conversion of the hydroxyl group into esters and ethers is a fundamental strategy for functionalization. These reactions mask the polar -OH group, altering solubility, and provide a linkage point for attaching other molecular fragments.

Esterification: The formation of esters from the hydroxyl group can be readily achieved through reactions with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). A common and direct method is the Fischer esterification, where the compound is treated with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Reaction: R-COOH + HO-[Thiane Ring] ⇌ R-COO-[Thiane Ring] + H₂O (catalyzed by H⁺)

Etherification: The synthesis of ethers from the hydroxyl group is often accomplished via the Williamson ether synthesis. This method involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This two-step process allows for the introduction of a diverse range of alkyl or aryl groups.

Step 1 (Deprotonation): HO-[Thiane Ring] + NaH → Na⁺O⁻-[Thiane Ring] + H₂

Step 2 (Nucleophilic Substitution): Na⁺O⁻-[Thiane Ring] + R-X → R-O-[Thiane Ring] + NaX

In analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is a key strategy to improve the detection and separation of molecules that may otherwise exhibit poor ionization efficiency or chromatographic retention. libretexts.org Chemical modification of the hydroxyl group on 4-hydroxy-1λ4-thian-1-one can significantly enhance its analytical performance by introducing moieties that are readily ionizable or possess favorable chromatographic properties.

The primary goals of such derivatization are:

Improved Ionization Efficiency: Attaching a group with a permanent positive charge or a moiety that is easily protonated enhances signal intensity in the mass spectrometer.

Enhanced Chromatographic Separation: Modifying the polarity of the analyte can improve peak shape and resolution on reverse-phase LC columns.

Increased Specificity: Derivatization creates a unique product with a specific mass transition (parent ion to fragment ion), reducing interference from matrix components and improving the selectivity of the assay.

A variety of reagents can be employed for this purpose, each targeting the hydroxyl functional group to impart different properties to the resulting derivative.

| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Purpose / Enhancement |

|---|---|---|---|

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate | FMP-TS | Hydroxyl | Increases ionization efficiency and provides specific fragmentation patterns for MS/MS. |

| Isonicotinoyl chloride | INC | Hydroxyl | Adds a pyridinium (B92312) group that is readily ionized under ESI conditions. |

| Picolinic Acid | - | Hydroxyl | Enhances ionization and detection sensitivity for hydroxy-androgens. |

| 2,4-Dinitrophenylhydrazine | DNPH | Carbonyl (but principle applies) | Forms a stable derivative to prevent degradation and improve detection. |

| 2-Hydrazinoquinoline | HQ | Carboxyl, Carbonyl | Facilitates separation and detection under common LC-MS conditions (reverse-phase, positive ESI). |